molecular formula C21H30N4O4S B4546494 6-Methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-Methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4546494
M. Wt: 434.6 g/mol
InChI Key: WZQXNUSHHAGRFD-UHFFFAOYSA-N
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Description

6-Methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzothiophene core, which is known for its biological activity and versatility in synthetic chemistry.

Scientific Research Applications

6-Methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its structural features that may interact with biological targets.

    Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving benzothiophene derivatives.

Preparation Methods

The synthesis of 6-Methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzothiophene core.

    Attachment of the Tetrahydrofuran-2-ylcarbonyl Group: This step involves the acylation of the piperazine nitrogen with tetrahydrofuran-2-ylcarbonyl chloride under basic conditions.

    Final Acetylation: The final step is the acetylation of the amine group with acetic anhydride or a similar reagent.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

6-Methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of amide bonds and the formation of corresponding acids and amines.

Mechanism of Action

The mechanism of action of 6-Methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

6-Methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with similar compounds such as:

    Benzothiophene Derivatives: These compounds share the benzothiophene core and may exhibit similar biological activities.

    Piperazine Derivatives: Compounds with a piperazine ring are known for their pharmacological properties and can be used as reference points.

    Tetrahydrofuran Derivatives: These compounds contain the tetrahydrofuran ring and may have comparable chemical reactivity and applications.

The uniqueness of this compound lies in its combination of these structural motifs, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

6-methyl-2-[[2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4S/c1-13-4-5-14-16(11-13)30-20(18(14)19(22)27)23-17(26)12-24-6-8-25(9-7-24)21(28)15-3-2-10-29-15/h13,15H,2-12H2,1H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQXNUSHHAGRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3CCN(CC3)C(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
6-Methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
6-Methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
6-Methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
6-Methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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